molecular formula C10H7N3 B569688 1h-Imidazo[4,5-f]isoquinoline CAS No. 115100-09-9

1h-Imidazo[4,5-f]isoquinoline

Cat. No.: B569688
CAS No.: 115100-09-9
M. Wt: 169.187
InChI Key: LEAQMVWZJWRQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazo[4,5-f]isoquinoline is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This fused bicyclic structure is a key intermediate for synthesizing complex polycyclic systems and exploring structure-activity relationships (SAR) . Compounds based on the imidazo[4,5-f] fused ring system have been investigated for their immunomodulating properties, with research indicating potential for enhancing immune function in mammals . As a privileged structure, it serves as a core building block for developing novel bioactive molecules. Its structural analogy to other imidazoquinoline derivatives, which are known to act as kinase inhibitors and allosteric modulators of protein-coupled receptors such as the adenosine A3 receptor, underscores its broad utility in drug discovery campaigns . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115100-09-9

Molecular Formula

C10H7N3

Molecular Weight

169.187

IUPAC Name

3H-imidazo[4,5-f]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-6H,(H,12,13)

InChI Key

LEAQMVWZJWRQJY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=NC=C3)N=CN2

Synonyms

1H-Imidazo[4,5-f]isoquinoline(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Imidazo 4,5 F Isoquinoline and Its Derivatives

Strategic Approaches to the Core 1H-Imidazo[4,5-f]isoquinoline Skeleton

The fundamental structure of this compound can be assembled through several strategic pathways, primarily involving multistep reaction sequences and condensation/cyclization protocols. These methods often start from readily available quinoline (B57606) precursors.

Multistep Reaction Sequences

A common multistep approach to the this compound core begins with a substituted quinoline. For instance, the synthesis of 2-mercapto-1H-imidazo[4,5-f]quinoline involves a sequence starting from 6-nitroquinoline. tandfonline.comtandfonline.com This process includes the following key transformations:

Nitration and Amination: 6-Nitroquinoline is first aminated to introduce an amino group at the 5-position, yielding 5-amino-6-nitroquinoline (B123580). tandfonline.com

Reduction: The nitro group of 5-amino-6-nitroquinoline is then reduced to an amino group, forming 5,6-diaminoquinoline. tandfonline.comtandfonline.com This reduction is typically achieved using reagents like Raney nickel with hydrazine (B178648) hydrate. tandfonline.com

Cyclization: The resulting 5,6-diaminoquinoline undergoes condensation with a suitable one-carbon synthon, such as carbon disulfide, to form the imidazole (B134444) ring, leading to the final this compound derivative. tandfonline.comtandfonline.com

This stepwise approach allows for the controlled construction of the heterocyclic system, with opportunities for purification and characterization of intermediates.

Condensation and Cyclization Protocols

Condensation and cyclization reactions provide a more direct route to the imidazo[4,5-f]isoquinoline skeleton. These protocols often involve the reaction of a diamino-substituted quinoline with a carbonyl compound or its equivalent.

A notable example is the reaction of 5,6-diaminoquinoline with carbon disulfide in an alkaline medium, which directly yields 2-mercapto-1H-imidazo[4,5-f]quinoline. tandfonline.comtandfonline.com This one-pot cyclization is an efficient method for forming the imidazole moiety fused to the isoquinoline (B145761) core.

Another versatile method is the Groebke–Blackburn–Bienaymé multicomponent reaction (MCR). nih.govrsc.org This reaction can be used to synthesize substituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, which are structurally related to the this compound system. nih.gov The process involves the reaction of an aminopyridine, an aldehyde, and an isocyanide, followed by a deprotection and spontaneous cyclization step to form the final fused heterocyclic product. rsc.org

Transition Metal-Catalyzed Syntheses of Imidazoisoquinoline Derivatives

The use of transition metal catalysts has revolutionized the synthesis of complex heterocyclic compounds, including derivatives of this compound. These methods offer high efficiency, selectivity, and functional group tolerance.

Copper(I)-Catalyzed Coupling and Annulation Reactions

Copper(I) catalysts are widely employed in the synthesis of imidazoisoquinoline derivatives through various coupling and annulation strategies. These reactions often involve the formation of new carbon-carbon and carbon-nitrogen bonds.

One prominent example is the copper(I)-catalyzed reaction of 2-(2-bromophenyl)-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthrolines with terminal alkynes. researchgate.net This reaction, typically carried out in the presence of a base like cesium carbonate, leads to the formation of complex hexacyclic systems containing the imidazoisoquinoline core. researchgate.net Another approach involves the copper-catalyzed synthesis of benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines from 2-(2-bromophenyl)benzimidazoles and calcium carbide, which serves as a solid alkyne source. acs.org This method can also be performed as a one-pot, three-component reaction. acs.org

CatalystReactantsProductReference
Copper(I)2-(2-bromophenyl)-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthrolines, terminal alkyne15-Arylisoquinolino[2′,1′:1,2]imidazo[4,5-f] nih.govresearchgate.netphenanthrolines researchgate.net
CuI2-(2-bromophenyl)benzimidazoles, calcium carbideBenzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines acs.org

Palladium-Mediated Cross-Coupling and Cyclization Pathways

Palladium catalysts are highly effective in mediating cross-coupling and cyclization reactions to construct imidazoisoquinoline derivatives. These methods often utilize C-H activation and arylation strategies.

A notable application is the intramolecular palladium-catalyzed C-H arylation of N-heterocycles. For instance, the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation, provides a convenient route to N-fused polycyclic isoquinolines. rsc.org Another example is the palladium-catalyzed cyclization of N-(2-bromophenyl)-1H-imidazole-4-carboxamide to yield 1H-imidazo[4,5-c]quinolin-4(5H)-one. mdpi.com

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of complex fused systems. For example, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide can lead to the formation of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one through a palladium-catalyzed CO insertion and C-H bond activation. researchgate.net

CatalystReactantsProductReference
Palladium1-bromo-2-(2,2-difluorovinyl)benzenes, N-H containing heterocyclesN-fused polycyclic isoquinolines rsc.org
PalladiumN-(2-bromophenyl)-1H-imidazole-4-carboxamide1H-Imidazo[4,5-c]quinolin-4(5H)-one mdpi.com
Palladium2-(2-bromophenyl)imidazo[1,2-a]pyridines, carbon monoxide11H-Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one researchgate.net

Rhodium-Catalyzed C-H Activation and Functionalization

Rhodium catalysts have emerged as powerful tools for the C-H activation and functionalization of various substrates, enabling the synthesis of complex heterocyclic structures like imidazoisoquinolines.

A key strategy involves the rhodium-catalyzed intramolecular direct arylation of imidazole and benzimidazole (B57391) derivatives. rsc.org This approach utilizes a double C-H bond activation to form the imidazo[2,1-a]isoquinoline (B1217647) and benzimidazo[2,1-a]isoquinoline (B1203507) scaffolds in moderate to high yields. rsc.org This method provides an alternative to palladium-catalyzed pathways and avoids the need for pre-functionalized starting materials. rsc.org

Another application is the rhodium(III)-catalyzed C-H annulation of 2-aryl-1H-benzo[d]imidazoles with 4-hydroxy-2-alkynoates, which leads to the formation of spiro[benzo nih.govresearchgate.netimidazo[2,1-a]isoindole] derivatives. researchgate.net Additionally, rhodium-catalyzed reactions of arylimidates with diazo compounds can produce isoquinolines and isoquinolin-3-ols through a coupling/cyclization cascade. acs.org

CatalystReactantsProductReference
RhodiumImidazole and benzimidazole derivativesImidazo and benzimidazo[2,1-a]isoquinoline derivatives rsc.org
Rhodium(III)2-Aryl-1H-benzo[d]imidazoles, 4-hydroxy-2-alkynoatesSpiro[benzo nih.govresearchgate.netimidazo[2,1-a]isoindole] derivatives researchgate.net
RhodiumArylimidates, diazo compoundsIsoquinolines and isoquinolin-3-ols acs.org

High Resolution Spectroscopic and Structural Characterization of 1h Imidazo 4,5 F Isoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR are fundamental methods for the initial structural assessment of 1H-imidazo[4,5-f]isoquinoline systems. researchgate.net The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively. udel.edu

In the ¹H NMR spectrum of a 2-cyclohexyl-1H-imidazo[4,5-c]quinoline 5-oxide, specific proton signals can be assigned. For instance, the spectrum recorded in deuterated methanol (B129727) (CD₃OD) shows a singlet at δ 9.03 ppm corresponding to one proton, a multiplet between δ 8.78-8.72 ppm for another proton, and a multiplet at δ 8.47 ppm. nih.gov Further signals between δ 7.89-7.83 ppm account for two protons, while the cyclohexyl protons appear at δ 3.06 ppm (triplet of triplets), δ 2.20-2.14 ppm (multiplet), δ 1.98-1.91 ppm (multiplet), δ 1.86-1.69 ppm (multiplet), and δ 1.60-1.32 ppm (multiplet). nih.gov

Similarly, ¹³C NMR provides a fingerprint of the carbon skeleton. For the same 2-cyclohexyl-1H-imidazo[4,5-c]quinoline 5-oxide, the ¹³C NMR spectrum in CD₃OD reveals signals at δ 130.9, 130.6, 130.4, 129.0, 123.5, and 121.2 ppm for the aromatic carbons, and at δ 40.2, 32.9, 27.2, and 27.0 ppm for the cyclohexyl carbons. nih.gov The chemical shifts are influenced by factors such as hybridization and the presence of electronegative atoms. udel.edu

For instance, in a study of 5-(2-(4-Bromophenyl)-2,2-difluoroethyl)-5-methylbenzo nih.govrsc.orgimidazo[2,1-a]isoquinolin-6(5H)-one, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic and aliphatic protons, which were crucial for its structural confirmation. acs.org

The following table summarizes representative ¹H and ¹³C NMR data for a substituted imidazo[4,5-c]isoquinoline derivative.

Table 1: ¹H and ¹³C NMR Data for 2-Cyclohexyl-1H-imidazo[4,5-c]quinoline 5-oxide in CD₃OD

Atom Type Chemical Shift (δ, ppm)
¹H 9.03 (s, 1H), 8.78–8.72 (m, 1H), 8.47 (m, 1H), 7.89–7.83 (m, 2H), 3.06 (tt, 1H), 2.20–2.14 (m, 2H), 1.98–1.91 (m, 2H), 1.86–1.69 (m, 3H), 1.60–1.32 (m, 3H)
¹³C 130.9, 130.6, 130.4, 129.0, 123.5, 121.2, 40.2, 32.9, 27.2, 27.0

Data sourced from a study on substituted 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov

Advanced One-Dimensional and Two-Dimensional NMR Techniques

For more complex this compound systems, particularly in cases of regioisomerism, advanced NMR techniques are indispensable. uq.edu.au Two-dimensional (2D) NMR experiments, such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. uq.edu.auceitec.cz

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. uq.edu.au

HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). uq.edu.auceitec.cz

HMBC provides information on longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the complete molecular framework. uq.edu.auceitec.cz

In a study differentiating fluorinated benzimidazoisoquinoline regioisomers, 1D and 2D NMR techniques were initially used for structural characterization. uq.edu.au However, due to the subtlety of the structural differences, NMR alone was insufficient for unambiguous assignment, necessitating complementary techniques like density functional theory (DFT) calculations. uq.edu.au The use of solvents like DMSO-d₆ can be critical, as solvents like CDCl₃ may lead to the formation of hydrochloride salts and cause signal shifts over time. uq.edu.au

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov This technique is highly sensitive and provides crucial information for confirming molecular formulas. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar and large molecules. uq.edu.au It allows for the gentle ionization of the analyte, typically by protonation to form [M+H]⁺ ions, which helps in determining the molecular mass with high accuracy. nih.govacs.org

For example, the molecular formula of a 2-cyclohexyl-1H-imidazo[4,5-c]quinoline 5-oxide was confirmed by HRMS (ESI), which gave an [M+H]⁺ ion at m/z 268.1451, very close to the calculated value of 268.1450 for C₁₆H₁₈N₃O. nih.gov Similarly, the mass of 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ) was determined using LC-ESI-QTOF, showing an [M+H]⁺ ion. In the study of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, HRMS (ESI) was used to confirm the structure of the synthesized compounds. acs.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by providing information about the molecule's substructures. binghamton.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. ethz.ch The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, making it a valuable tool for their identification. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is routinely used to identify the functional groups present in a molecule. rsc.orgnih.gov The IR spectrum of a compound shows absorption bands at characteristic wavenumbers (cm⁻¹) corresponding to the stretching and bending vibrations of different bonds. rsc.org

For a pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinoline-10-carbonitrile derivative, the IR spectrum showed characteristic absorption bands at 2224 cm⁻¹ for the nitrile (C≡N) group and at 3318 and 3444 cm⁻¹ for the amine (N-H) group. rsc.org In another example, the IR spectrum of a substituted benzo nih.govrsc.orgimidazo[2,1-a]isoquinolin-6-yl)-phenylmethanone displayed bands at 3284 and 3156 cm⁻¹ (N-H stretching) and 1625 cm⁻¹ (C=O stretching). nih.gov The IR spectrum of isoquinoline (B145761) itself shows characteristic bands that can be compared with those of its derivatives. nist.gov

The following table lists characteristic IR absorption bands for functional groups relevant to this compound systems.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Type Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3500–3300
C-H (aromatic) Stretching 3100–3000
Nitrile (C≡N) Stretching 2260–2220
Carbonyl (C=O) Stretching 1700–1600
C=N and C=C (aromatic) Stretching 1650–1450

These are general ranges and can vary based on the specific molecular structure.

Electronic Absorption and Photoluminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectra of imidazo[4,5-f]isoquinoline derivatives are typically characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system.

For instance, studies on various substituted imidazo[5,1-a]isoquinolines, which are structural isomers of the target compound, reveal absorption maxima in the range of 330-350 nm. iucr.org In iridium(III) complexes incorporating a 2-phenyl-1H-imidazo[4,5-f] tandfonline.comunito.itphenanthroline ligand, distinct absorption features are observed. These include ligand-based π-π* transitions around 275–300 nm, and features at approximately 375 nm with a shoulder around 430 nm. A broader feature around 500 nm, extending beyond 600 nm, is also noted, which is likely attributable to metal-to-ligand charge-transfer (MLCT) transitions. iucr.org

The photophysical properties of various isoquinoline derivatives have been studied, showing that the absorption maxima can be influenced by the solvent and substituents. nih.gov For example, 1-(isoquinolin-3-yl)imidazolidin-2-one displays a high molar extinction coefficient. nih.gov

Table 1: UV-Vis Absorption Data for Selected Imidazo[5,1-a]isoquinoline (B3349720) Derivatives (in Chloroform)

CompoundAbsorption Maxima (λ_max, nm)
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline335
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline368
Imidazo[5,1-a]isoquinoline derivative 1h412

Data sourced from a study on imidazo[5,1-a]isoquinolines, which are isomers of this compound. researchgate.net

Fluorescence and Phosphorescence Emission Properties

The emission properties of imidazo[4,5-f]isoquinoline systems are highly dependent on their molecular structure and environment. Derivatives of the isomeric imidazo[5,1-a]isoquinolines exhibit intense fluorescence, with emission maxima typically observed between 440 nm and 460 nm. iucr.org This results in a large Stokes shift, which is a desirable characteristic for fluorescent probes. iucr.org

For example, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline has an emission maximum at 431 nm. researchgate.net In contrast, the iridium(III) complex of 2-phenyl-1H-imidazo[4,5-f] tandfonline.comunito.itphenanthroline is known to be phosphorescent, a property that has been utilized in sensing applications. arabjchem.org The phosphorescence of such complexes can be quenched by certain analytes, making them suitable for chemical sensor development. arabjchem.org Chiral ruthenium(II) complexes with a 2-(4-phenyacetylenephenyl)-1H-imidazo[4,5f] tandfonline.comunito.itphenanthroline ligand have been shown to emit strong phosphorescence in the 500-700 nm range, with a maximum at 594 nm.

Table 2: Emission Properties of Selected Imidazo[5,1-a]isoquinoline Derivatives (in Chloroform)

CompoundEmission Maxima (λ_em, nm)
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline431
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline446
Imidazo[5,1-a]isoquinoline derivative 1h618

Data sourced from a study on imidazo[5,1-a]isoquinolines, which are isomers of this compound. researchgate.net

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (Φ) is a critical parameter for assessing the efficiency of a fluorescent or phosphorescent molecule. For derivatives of the isomeric imidazo[5,1-a]isoquinolines, the quantum yields have been reported to be as high as 48%. researchgate.net The quantum yield is significantly influenced by the nature and position of substituents on the imidazo[5,1-a]isoquinoline core. iucr.org For instance, a quantum yield of 33% was obtained for 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline. researchgate.net In contrast, some derivatives, such as those with a nitro group, exhibit very low quantum yields due to quenching effects. researchgate.net

Table 3: Photoluminescence Quantum Yields of Selected Imidazo[5,1-a]isoquinoline Derivatives

CompoundQuantum Yield (Φ)
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline33%
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline48%
Imidazo[5,1-a]isoquinoline derivative with a nitro group<1%

Data sourced from studies on imidazo[5,1-a]isoquinolines, which are isomers of this compound. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound has not been reported, the structure of an iridium(III) complex containing a derivative, bis2-(isoquinolin-1-yl)phenyl-κ2N,C1iridium(III) hexafluoridophosphate methanol monosolvate, has been determined. iucr.orgiucr.org

This complex crystallizes in the monoclinic space group C2/c. researchgate.net The iridium atom is at the center of a distorted octahedral coordination environment. iucr.orgresearchgate.net The crystal structure reveals that the anion and solvent are linked to the iridium complex cation via hydrogen bonding. iucr.orgiucr.orgresearchgate.net The bond lengths and angles within the complex are within expected ranges when compared to similar compounds. iucr.orgresearchgate.net X-ray crystallography of fluorescent annulated imidazo[4,5-c]isoquinolines has revealed a flat 3D structure of the polyheterocycles. rsc.org

Table 4: Crystallographic Data for Bis2-(isoquinolin-1-yl)phenyl-κ2N,C1iridium(III) hexafluoridophosphate methanol monosolvate

ParameterValue
Chemical Formula[Ir(C₁₅H₁₀N)₂(C₁₉H₁₂N₄)]PF₆·CH₃OH
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.7603 (1)
b (Å)19.6660 (1)
c (Å)22.1646 (1)
β (°)119.618 (1)
Volume (ų)8245.75 (10)
Z8

Data sourced from a study on a complex containing a derivative of this compound. researchgate.net

Computational Analysis of this compound Reveals Limited Publicly Available Data

The heterocyclic compound this compound belongs to a class of nitrogen-containing fused ring systems that are of interest in medicinal chemistry and materials science. Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the geometric, electronic, and photophysical properties of such molecules, offering insights that can guide synthesis and application. However, a targeted search for such studies on the unsubstituted this compound reveals a scarcity of specific data.

Research in this area tends to focus on structurally related compounds, including:

Derivatives: Iridium complexes incorporating a 2-phenyl-1H-imidazo[4,5-f] researchgate.netfaccts.dephenanthroline ligand have been synthesized and studied for their phosphorescent properties and potential as sensors. acs.orgrsc.orgiucr.org DFT calculations on these complex systems have been used to understand their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as their absorption and emission mechanisms. acs.org

Isomers: Extensive computational work has been performed on isomers such as imidazo[5,1-a]isoquinolines, imidazo[1,5-a]quinolines, and various imidazo[4,5-b]pyridine and imidazo[4,5-c]quinoline derivatives. researchgate.netresearchgate.netuctm.edumdpi.comnih.gov These studies often involve DFT and TD-DFT to analyze HOMO-LUMO energy gaps, predict absorption and emission spectra, and establish structure-property relationships. researchgate.netmdpi.com For instance, investigations into imidazo[5,1-a]isoquinolines have explored how different substituents influence photophysical properties like quantum yield. researchgate.net Similarly, conformational analyses have been performed on derivatives of the isomeric 1H-imidazo[4,5-c]quinoline system to understand their biological activity. researchgate.netnih.gov

This focus on derivatives and isomers highlights a common trend in chemical research where studies are often driven by specific applications, such as the development of new drugs or materials. The unsubstituted parent heterocycle, while fundamental, may not have been the primary target of in-depth computational investigation, or such studies may not be published in publicly accessible literature.

Consequently, it is not possible to provide a detailed, data-driven article on the computational chemistry of this compound that adheres to the specific requested outline, as the primary research data for the parent compound is not available in the searched scientific domain. Future computational research could address this gap by performing a thorough theoretical analysis of this compound to establish its fundamental electronic and photophysical characteristics, providing a valuable baseline for understanding its more complex derivatives.

Computational Chemistry and Theoretical Modeling of 1h Imidazo 4,5 F Isoquinoline

Computational Prediction of Molecular Interactions and Binding Sites

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the potential biological activities of heterocyclic compounds like 1H-imidazo[4,5-f]isoquinoline and its derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how these molecules interact with biological targets at an atomic level, identify potential binding sites, and rationalize their pharmacological effects.

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the closely related 1H-imidazo[4,5-f][1,10]phenanthroline scaffold, molecular docking studies have been employed to investigate their potential as antimicrobial agents by targeting the DNA gyrase B subunit. jddtonline.info Using software like Autodock Vina, researchers can position compounds within the enzyme's active site, calculate a docking score indicative of binding affinity, and analyze the forces driving the interaction, such as hydrogen bonds and van der Waals forces. jddtonline.info

In a similar vein, computational studies on pyrido fused imidazo[4,5-c]quinoline derivatives have identified them as potential anti-tumor agents by targeting phosphoinositide 3-kinase (PI3K). frontiersin.org These in-silico investigations utilized a combination of AutoDock, Glide, and the Prime-MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method to evaluate binding affinities. frontiersin.org One particular derivative, designated as 1j , demonstrated a strong binding affinity to the PI3K active site. frontiersin.org To further understand the stability of this interaction, molecular dynamics simulations were performed, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.org

Computational modeling has also been crucial in identifying and characterizing allosteric binding sites, which are locations on a receptor distinct from the primary (orthosteric) site for endogenous ligands. nih.gov Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which act as positive allosteric modulators (PAMs) for the A3 adenosine (B11128) receptor (A3AR), have successfully predicted a novel binding pocket. nih.govnih.gov This predicted site is an extrahelical, lipid-facing pocket involving transmembrane domains 1 and 7, and Helix 8. nih.gov The model suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system is stabilized within an aromatic cage through π-π stacking with tyrosine residues (Y2847.55 and Y2938.54) and a hydrogen bond between the heterocycle's N-1 amine and a glycine (B1666218) residue (G291.49). nih.gov MD simulations further validated this model by showing the convergence of the ligand into this final bound state. nih.gov

Beyond protein targets, computational methods have been used to explore the interaction of imidazo[4,5-f]isoquinoline-related structures with nucleic acids. The derivative 2-(2,3-dichlorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline has been shown to induce apoptosis in cancer cells by stabilizing G-quadruplex DNA structures. researchgate.net Computational molecular dynamics simulations suggested that this compound facilitates the formation of a G-quadruplex through a homodimer mechanism. researchgate.net

Ligand-based approaches, such as the Prediction of Activity Spectra for Substances (PASS) algorithm, offer another layer of computational analysis. way2drug.com PASS predicts a compound's biological activity profile by analyzing the structure-activity relationships of thousands of known biologically active substances, providing insights into potential therapeutic applications without prior knowledge of a specific target. frontiersin.orgway2drug.com Furthermore, Density Functional Theory (DFT) calculations have been applied to understand the electronic properties of metal complexes containing imidazo[4,5-f][1,10]phenanthroline ligands, which helps in reasonably explaining differences in their DNA-binding affinities. researchgate.net

These theoretical studies are critical for the rational design of new derivatives with improved potency and selectivity, guiding synthetic efforts and prioritizing compounds for further experimental evaluation.

Interactive Data Tables

Table 1: Predicted Binding Affinities of Imidazoquinoline Derivatives to Protein Targets

This table summarizes the binding affinities and scores for various derivatives as predicted by molecular docking and related computational methods.

Compound/Derivative ClassTarget ProteinComputational MethodPredicted Binding Affinity/ScoreReference
Pyrido fused imidazo[4,5-c]quinoline (1j )Phosphoinositide 3-kinase (PI3K)Glide-7.65 kcal/mol frontiersin.org
1H-imidazo[4,5-f] nih.govnih.govphenanthroline (4c )DNA gyrase B subunitAutodock VinaLowest strain energy (3.46), Strong van der Waals (-45.03) jddtonline.info
Indolo[3,2-c]isoquinoline-5-one (4a )1TL8 ReceptorMolecular Docking-8.458 kcal/mol researchgate.net

Table 2: Key Predicted Molecular Interactions for an A3AR Allosteric Modulator

This table details the specific interactions predicted between a 1H-imidazo[4,5-c]quinolin-4-amine derivative and the A3 Adenosine Receptor's allosteric site.

Interacting Residue (A3AR)Type of InteractionLigand Moiety InvolvedReference
Y2847.55 (in TMD7)π-π stackingImidazoquinolinamine ring nih.gov
Y2938.54 (in H8)π-π stackingImidazoquinolinamine ring nih.gov
G291.49Hydrogen BondN-1 amine of heterocycle nih.gov
Residues in TMDs 1 and 7Hydrophobic Interaction2-cyclohexyl group nih.gov

Coordination Chemistry of 1h Imidazo 4,5 F Isoquinoline As Ligands

Design and Synthesis of 1H-Imidazo[4,5-f]isoquinoline-Based Ligands

The synthesis of this compound-based ligands is often achieved through a straightforward condensation reaction. A common starting material is 1,10-phenanthroline-5,6-dione, which can be reacted with various aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and a suitable solvent like glacial acetic acid. derpharmachemica.com This method allows for the introduction of a wide range of substituents at the 2-position of the imidazole (B134444) ring, enabling the fine-tuning of the ligand's steric and electronic properties. For instance, ligands have been synthesized with phenyl, substituted phenyl, and various heteroaryl groups. derpharmachemica.com

Microwave-assisted synthesis has also been employed to accelerate these reactions, leading to high yields in shorter reaction times. nih.gov Furthermore, more complex and extended aromatic systems can be incorporated into the ligand structure using cross-coupling reactions, such as the Suzuki cross-coupling. mdpi.com This modular approach facilitates the creation of a library of ligands with tailored functionalities. mdpi.com A general synthetic scheme involves the initial preparation of a core ligand, which is then further modified. For example, 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline has served as a platform for introducing different substituents via Suzuki reactions. mdpi.com

The table below summarizes examples of synthesized ligands based on the 1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline scaffold.

Ligand NameSubstituent at position 2Synthetic MethodReference
2-(p-tolyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthrolinep-tolylCondensation acs.org
2-(4-chlorophenyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline4-chlorophenylCondensation derpharmachemica.com
2-(phenanthren-9-yl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthrolinephenanthren-9-ylMicrowave-assisted condensation nih.gov
4,6-dichloro-5-(1H-imidazo[4,5-f]phenanthroline-2-yl)pyrimidin-2-amine (DPPA)4,6-dichloro-2-aminopyrimidin-5-ylNot specified nih.gov
2-(2-methyl-4-hydroxyl)phenyl-1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline (MHIP)2-methyl-4-hydroxyphenylNot specified rsc.org

Formation and Characterization of Transition Metal Complexes (e.g., Iridium(III), Ruthenium(II), Copper(II), Nickel(II))

Ligands based on this compound and its phenanthroline analogue readily form stable complexes with a variety of transition metals. The synthesis of these complexes typically involves reacting the ligand with a suitable metal precursor, such as a metal chloride or a cyclometalated dimer, in an appropriate solvent system, often with heating. acs.orgrsc.org

Iridium(III) Complexes: A significant number of Iridium(III) complexes have been synthesized, often featuring a general formula of [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine (B120327) or 1-phenylisoquinoline) and N^N is the this compound-based ligand. acs.orgnih.govrsc.orgnih.gov These complexes are typically prepared by reacting the cyclometalated iridium(III) dimer, [Ir(C^N)₂Cl]₂, with the N^N ligand, followed by anion exchange with a salt like NH₄PF₆ or KPF₆. acs.orgrsc.org

Ruthenium(II) Complexes: Ruthenium(II) complexes, commonly with the formula [Ru(N^N)₂(L)]²⁺ or [Ru(L)₃]²⁺ where L is a this compound derivative, have been extensively studied. nih.govresearchgate.netacs.org For instance, heteroleptic complexes have been prepared using ancillary ligands like 2,2'-bipyridine (B1663995) (bpy) or 4,4'-dimethyl-2,2'-bipyridine (B75555) (4,4'-dmb). nih.govresearchgate.net Microwave irradiation has also proven effective for the synthesis of arene-ruthenium(II) complexes. researchgate.net

Copper(II) and Nickel(II) Complexes: The coordination chemistry of this compound derivatives with first-row transition metals like copper(II) and nickel(II) has also been explored. mdpi.comrsc.org These complexes are generally synthesized by reacting the ligand with the corresponding metal salt, such as CuCl₂·2H₂O or Ni(NO₃)₂·6H₂O, in a solvent like ethanol (B145695) or methanol (B129727). mdpi.com Mixed-ligand complexes of copper(II) have been prepared, incorporating other ligands like 1,10-phenanthroline. bohrium.com

Characterization of these newly synthesized complexes is performed using a suite of spectroscopic and analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm their structure and purity. derpharmachemica.comnih.govrsc.org

The table below lists representative examples of transition metal complexes.

ComplexMetal IonAncillary LigandsReference
Ir(ppy)₂(DPPA)Iridium(III)2-phenylpyridine (ppy) nih.gov
Ir(piq)₂(MHIP)Iridium(III)1-phenylisoquinoline (piq) rsc.org
Ru(bpy)₂(p-BEPIP)₂Ruthenium(II)2,2'-bipyridine (bpy) acs.org
[Cu(L)Cl]Copper(II)None (L = thiosemicarbazone derivative) mdpi.com
Ni(HL)₂₂Nickel(II)None (HL = thiosemicarbazone derivative) mdpi.com

Structural Analysis of Coordination Compounds via X-ray Crystallography

For hexacoordinate complexes of iridium(III) and ruthenium(II), the metal center typically adopts a distorted octahedral coordination geometry. acs.orgnih.goviucr.org In cyclometalated iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, the two cyclometalating ligands often exhibit a cis-C,C configuration, while the nitrogen atoms of these ligands are found in a trans arrangement. nih.goviucr.org The bidentate this compound-based ligand occupies the remaining two coordination sites. nih.gov Similarly, ruthenium(II) complexes of the type [(tbbpy)₂Ru(Rip)]²⁺ (where Rip is an N-aryl-1H-imidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline) also show distorted octahedral geometries. researchgate.net For some copper(II) and nickel(II) complexes, four-coordinate square-planar or distorted octahedral geometries have been observed, depending on the specific ligands involved. rsc.orgbohrium.com

The crystal packing of these coordination compounds is often stabilized by a network of non-covalent interactions. Hydrogen bonding is a prominent feature, frequently observed between the N-H group of the imidazole ring and anions (like PF₆⁻) or solvent molecules present in the crystal lattice. nih.goviucr.orgresearchgate.netiucr.org For example, in the structure of [Ir(C₁₅H₁₀N)₂(C₁₉H₁₂N₄)]PF₆·CH₃OH, a bifurcated N—H⋯F hydrogen bond links the complex cation to the hexafluoridophosphate anion, and an O—H⋯N bond connects the methanol solvent to the complex. nih.goviucr.org Other non-covalent interactions, such as π-π stacking, also play a crucial role in the solid-state assembly of these molecules. mdpi.com

The table below provides selected crystallographic data for an Iridium(III) complex.

CompoundCrystal SystemSpace GroupKey FeatureReference
[Ir(C₁₅H₁₀N)₂(C₁₉H₁₂N₄)]PF₆·CH₃OHMonoclinicC2/cDistorted octahedral Ir(III) center, N—H⋯F and O—H⋯N hydrogen bonds nih.goviucr.orgiucr.org

Distorted Octahedral Geometries and Ligand Configurations

Supramolecular Assembly and Framework Formation

The presence of planar aromatic surfaces and hydrogen bonding donors/acceptors in this compound-based complexes facilitates their self-assembly into ordered supramolecular structures. rsc.org Intermolecular interactions, including hydrogen bonds and π-π stacking, can direct the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or even complex three-dimensional (3D) frameworks in the solid state. researchgate.net For example, the interplay of these weak interactions can lead to the formation of aesthetic and functional topologies, a key goal in crystal engineering and materials science. mdpi.com The rational design of ligands can therefore be used to control the resulting supramolecular architecture.

Electrochemical Characterization of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of metal complexes. mdpi.com For many ruthenium(II) and iridium(III) complexes based on this compound ligands, CV studies reveal a reversible or quasi-reversible one-electron oxidation process attributed to the M(II)/M(III) or M(III)/M(IV) couple, respectively. nih.govresearchgate.net Additionally, ligand-based reduction processes are often observed at more negative potentials. nih.gov These electrochemical properties are influenced by the nature of the substituents on the ligand framework. The measurements are typically conducted in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane, using a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). mdpi.com The ferrocene/ferrocenium (Fc/Fc⁺) couple is commonly used as an internal standard for referencing the potentials. mdpi.com

The table below shows representative electrochemical data for a Ru(II) complex.

ComplexOxidation E₁/₂ (V vs Fc/Fc⁺)Reduction E₁/₂ (V vs Fc/Fc⁺)Key FindingReference
Ru(bpy)₂(2,2'-pq)₂ReversibleThree reversible reductionsOxidation is metal-based (RuII/III); reductions are ligand-based nih.gov

Advanced Functional Applications and Mechanistic Biological Interactions of 1h Imidazo 4,5 F Isoquinoline Derivatives

Molecular Recognition and Sensing Systems

The inherent photophysical properties and the presence of nitrogen atoms for metal coordination make 1H-imidazo[4,5-f]isoquinoline derivatives excellent candidates for the development of chemosensors. doi.org These systems are designed to detect specific ions or molecules through observable changes in their fluorescence or color.

Development of Fluorescent Chemosensors for Anions (e.g., F⁻, CH₃COO⁻) and Metal Ions

Derivatives of the related imidazo[4,5-f]-1,10-phenanthroline have been synthesized and complexed with metals like Platinum(II), Ruthenium(II), and Rhenium(I) to create chemosensors for anions. rsc.org Notably, a Re(I) complex demonstrated a selective colorimetric and fluorescent response to the fluoride (B91410) anion (F⁻) in a DMSO solution, marked by a distinct color change from yellow to pink. rsc.org The interaction between the sensor and the anion is the key to this detection mechanism. rsc.org

Similarly, Zinc(II) complexes incorporating imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline ligands with various substitutions have been developed as fluorescent probes. rsc.org These probes have shown high selectivity for adenosine (B11128) 5′-triphosphate (ATP) over other biologically relevant anions and nucleotides. rsc.org The sensing mechanism is based on the modulation of the probe's emission in the presence of ATP, which can be fine-tuned by altering the electronic properties of the substituent groups on the imidazole (B134444) ring. rsc.org This selectivity has also been harnessed to create real-time fluorescence assays for monitoring enzymatic activity, such as the hydrolysis of ATP by alkaline phosphatase. rsc.org

In the realm of metal ion detection, imidazole-based compounds are recognized for their ability to coordinate with metal ions through their nitrogen atoms. doi.org Fluorescent chemosensors based on a 4,5-diphenyl-1H-imidazole core have been synthesized and shown to selectively detect iron(III) ions (Fe³⁺) through fluorescence quenching. doi.orgresearchgate.netnih.gov

Table 1: Examples of this compound Derivative-Based Chemosensors

Derivative/Complex Target Analyte Sensing Mechanism Observable Change
[Re(CO)₃ClL¹] (L¹ = imidazo[4,5-f]-1,10-phenanthroline derivative) rsc.org F⁻ Colorimetric and Fluorescence Color change from yellow to pink rsc.org
(P1)₂Zn, (P2)₂Zn, (P3)₂Zn (imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline-based Zn(II) complexes) rsc.org ATP Tunable Optical Response Change in emission spectra rsc.org

Selective Detection of Carbon Dioxide (CO₂) via Phosphorescence Quenching/Turn-on Mechanisms

Iridium(III) complexes that feature 2-phenyl-1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline (pip) and its derivatives as ligands have been engineered for the selective and sensitive detection of carbon dioxide (CO₂). researchgate.net These phosphorescent sensors operate based on the quenching of their emission in the presence of CO₂. researchgate.net The mechanism involves the interaction of CO₂ with the complex, leading to a measurable decrease in phosphorescence. Furthermore, some of these iridium(III) complexes have also shown potential as chemosensors for copper ions (Cu²⁺) through a similar phosphorescence quenching mechanism. researchgate.net

Advanced Materials Science Applications

The versatile electronic and photophysical properties of this compound derivatives make them suitable for a range of applications in materials science, particularly in the field of optoelectronics.

Photoactive Materials for Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes, including those with imidazo[4,5-b]pyridin-2-ylidene cyclometalates, are prominent as emitters in OLEDs. rsc.org These materials are valued for their ability to efficiently convert electrical energy into light, achieving high quantum efficiencies. rsc.org Bis-cyclometalated cationic iridium(III) complexes with N-aryl-substituted 1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline have been used to create efficient orange light-emitting electrochemical cells (LECs), a technology related to OLEDs. researchgate.net One such complex exhibited yellow-orange phosphorescence with a high quantum yield and was used in an LEC that demonstrated fast turn-on times and high luminance. researchgate.net The stability and emission color of these materials can be tuned by modifying the ligands attached to the iridium center. rsc.orgresearchgate.net

Design of Molecular Switches and Luminescent Components

The core structure of this compound can be incorporated into more complex systems to create molecular switches. These are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or chemical signals. The distinct optical properties of the different states can be harnessed for data storage or as responsive elements in smart materials. While specific examples directly utilizing this compound for molecular switches are not detailed in the provided context, the fundamental properties of related imidazopyridine derivatives suggest their potential in this area. mdpi.com

Catalytic Activity of this compound-Derived Systems

The utility of this heterocyclic scaffold extends to the field of catalysis. Heterobimetallic complexes bridged by imidazol{[4,5-f] researchgate.netresearchgate.net-phenanthrolin}-2-ylidene have been synthesized and investigated for their catalytic activity. researchgate.net These systems, which can feature metals like palladium, have shown promise in tandem reactions, where multiple catalytic steps occur in a single pot. researchgate.net For instance, palladium-containing catalysts have been examined for their efficacy in processes that combine dehalogenation with transfer hydrogenation or Suzuki coupling with transfer hydrogenation. researchgate.net The development of such multifunctional catalysts is a significant area of research aimed at improving the efficiency and sustainability of chemical synthesis. researchgate.net

Mechanistic Studies of Biological Interactions

This section details the mechanistic interactions of this compound derivatives with biological targets, excluding clinical, safety, or dosage information.

Extensive searches of medicinal chemistry literature indicate that there are no published studies demonstrating the activity of this compound derivatives as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). Research in this area has been focused on the constitutional isomer, 1H-imidazo[4,5-c]quinolin-4-amine, which has been identified as a scaffold for A3AR PAMs. However, this activity has not been reported for the this compound framework.

Consistent with the lack of data on the primary modulatory activity, there are no published structure-activity relationship (SAR) investigations concerning the allosteric effects of this compound derivatives on the A3AR. SAR studies in the literature are confined to other isomers, such as the aforementioned 1H-imidazo[4,5-c]quinoline series.

Based on available scientific literature, there is no evidence to suggest that this compound derivatives function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase. While various heterocyclic scaffolds have been explored for this therapeutic target, the this compound core is not among those reported in the literature for this specific mechanistic action.

It is noteworthy, however, that the this compound scaffold has been utilized as a chemical building block in the synthesis of kinase inhibitors targeting other pathways. Specifically, the parent compound this compound has been documented as a reactant in the preparation of naphthyridine compounds designed as inhibitors of RAF kinases. google.com This indicates a potential role for this heterocyclic system in the broader field of kinase inhibitor development, although its specific mechanism and structure-activity relationships in that context are not detailed within the scope of the available information.

Compound List

Kinase Inhibition Mechanisms

Raf Kinase Activity Modulation

Derivatives of the this compound scaffold have been identified as potent modulators of Raf kinase, a critical component of the MAPK/ERK signaling pathway that is often dysregulated in various cancers. nih.gov The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for anticancer drug development. nih.gov

One study investigated a series of benzimidazoisoquinoline compounds and found that a specific derivative, compound-1H, effectively inhibited the proliferation of human glioblastoma cells. nih.gov Mechanistic studies revealed that this inhibition was achieved through the significant suppression of c-Raf and ERK phosphorylation, leading to the inactivation of the MAPK/ERK signaling pathway. nih.gov This demonstrates the potential of these derivatives to act as Raf kinase inhibitors, thereby disrupting the downstream signaling cascade that promotes cancer cell growth. Further research into related structures, such as 1H-imidazo[4,5-b]pyridine-2(3H)-one, has also highlighted their efficacy as hinge-binding moieties for developing highly potent B-Raf inhibitors. researchgate.netgoogle.com

Compound Target Cell Lines Observed Effect
Compound-1HU87, LN229 (Glioblastoma)Inhibition of c-Raf and ERK phosphorylation, leading to inactivation of the MAPK/ERK pathway. nih.gov
1H-imidazo[4,5-b]pyridine-2(3H)-one derivativesB-RAF kinaseAct as a hinge-binding moiety for potent B-RAF inhibition. researchgate.netgoogle.com

Cytotoxicity Mechanisms in Cancer Cell Lines

The cytotoxic effects of this compound derivatives are primarily mediated through the induction of apoptosis and are being evaluated for their potential as cytotoxic agents.

A significant mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, compound-1H was shown to dramatically induce cellular apoptosis in a dose-dependent manner in U87 and LN229 glioblastoma cells. nih.gov The apoptotic pathway was further elucidated, showing a decrease in the mitochondrial membrane potential and a corresponding modulation of apoptosis-related proteins. Specifically, treatment with compound-1H led to an increase in the levels of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while the anti-apoptotic protein Bcl-2 was downregulated. nih.gov

Similarly, other derivatives like IPM714, a 1H-imidazole[4,5-f] nih.govnih.govphenanthroline derivative, have been shown to induce apoptosis in colorectal cancer cells. nih.gov Iridium(III) complexes incorporating imidazo[4,5-f] nih.govnih.govphenanthroline ligands also induce apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS) and targeting mitochondria. researchgate.net

The evaluation of this compound derivatives as cytotoxic agents is grounded in their ability to selectively target and kill cancer cells. Compound-1H, for example, exhibited significant antiproliferative activity against glioblastoma cell lines with IC50 values of 24.92 µM in U87 cells and 27.12 µM in LN229 cells. nih.gov Another derivative, IPM714, showed potent and selective inhibitory activity against colorectal cancer cells, with IC50 values of 1.74 µM in HCT116 cells and 2 µM in SW480 cells. nih.gov

The cytotoxicity of these compounds is often linked to their ability to interfere with fundamental cellular processes. For instance, some iridium(III) complexes with ligands derived from 1H-imidazo[4,5-f] nih.govnih.govphenanthroline have demonstrated high cytotoxic efficacy toward HCT116 colon cancer cells with low IC50 values, while showing minimal toxicity to normal cells. researchgate.net The mechanism often involves the induction of apoptosis through ROS-mediated mitochondrial dysfunction and the inhibition of critical signaling pathways like PI3K/AKT. researchgate.net

Compound/Complex Cancer Cell Line(s) IC50 Value(s) Observed Cytotoxic Mechanism
Compound-1HU87, LN22924.92 µM, 27.12 µMInduction of apoptosis via mitochondrial pathway, modulation of Bax/Bcl-2 and caspases. nih.gov
IPM714HCT116, SW4801.74 µM, 2 µMInduction of apoptosis. nih.gov
Iridium(III) complexes (Ir1, Ir2)HCT1161.75 ± 0.10 µM, 6.12 ± 0.2 µMInduction of apoptosis through ROS-mediated mitochondrial dysfunction and inhibition of PI3K/AKT pathway. researchgate.net
Induction and Modulation of Apoptosis Pathways

DNA Binding and Intercalation Studies

The planar aromatic structure of the this compound core makes it a suitable candidate for interacting with DNA, a key target for many anticancer drugs. These interactions can occur through intercalation, groove binding, or electrostatic interactions. mdpi.com

Studies on various derivatives have confirmed their ability to bind to DNA. For example, imidazacridine derivatives have been shown to interact effectively with calf thymus DNA (ctDNA) through both intercalation and external binding. mdpi.com The binding constants for these interactions were found to be in the range of 1.46 × 10^4 to 6.01 × 10^4 M-1. mdpi.com Furthermore, some of these compounds demonstrated inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and transcription. mdpi.com

Ruthenium(II) complexes containing ligands such as 2-(1-pyrenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline have also been investigated for their DNA binding properties. acadiau.ca These complexes exhibit strong DNA binding, with intercalation by the imidazo[4,5-f] nih.govnih.govphenanthroline-based ligand being a predominant mode of interaction. acadiau.ca Similarly, other ruthenium(II) polypyridyl complexes with various substituted imidazo[4,5-f] nih.govnih.govphenanthroline ligands have been synthesized and their DNA interaction evaluated, showing that the binding can be tailored by systematic variation of the ligands. nih.gov Some derivatives have also been found to stabilize G-quadruplex DNA structures, leading to DNA damage and apoptosis in cancer cells. researchgate.net

Corrosion Inhibition Mechanisms (e.g., Mild Steel)

Beyond their biomedical applications, derivatives of the related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrimidine (B1208166) structures have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. nih.govjmaterenvironsci.com This is a significant industrial application, as acid solutions are commonly used in processes like pickling and descaling. bohrium.com

The inhibition mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process. bohrium.com These organic compounds typically contain heteroatoms (like nitrogen in the imidazole and pyridine (B92270) rings) and π-electrons in their aromatic systems, which facilitate their adsorption onto the metal surface. jmaterenvironsci.com

Studies have shown that these inhibitors act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govjmaterenvironsci.com The adsorption of these molecules on the mild steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. jmaterenvironsci.combohrium.com The efficiency of these inhibitors increases with their concentration. jmaterenvironsci.com For instance, 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid solutions. jmaterenvironsci.comnajah.edu

Inhibitor Metal Environment Inhibition Efficiency Adsorption Isotherm Inhibition Type
Imidazo[1,2-a]pyrimidine-Schiff base derivativesMild Steel1.0 M HClUp to 96.10%LangmuirMixed-type
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H) one (P2)Mild Steel1M HClIncreases with concentrationLangmuirMixed-type
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)Mild Steel1.0 M HClUp to 94% at 10-3MLangmuirNot specified

Emerging Research Directions and Future Perspectives for 1h Imidazo 4,5 F Isoquinoline Chemistry

Innovations in Environmentally Benign and Sustainable Synthetic Pathways

The push towards green chemistry has spurred the development of more sustainable and environmentally friendly methods for synthesizing complex molecules. For 1H-imidazo[4,5-f]isoquinolines, research is actively pursuing strategies that minimize waste, avoid hazardous substances, and improve energy efficiency.

Recent advancements in this area include the use of 3d-transition-metal catalysts, which are more abundant, less expensive, and less toxic than their heavier counterparts. bohrium.com These catalysts have shown promise in facilitating annulation reactions with a broad substrate scope and high functional group tolerance under milder conditions. bohrium.com Furthermore, there is a growing trend towards catalyst-free reactions, often employing alternative energy sources like microwave irradiation to shorten reaction times and reduce energy consumption. researchgate.netmdpi.com The use of water as a solvent in these reactions further enhances their green credentials. researchgate.net Multi-component reactions are also gaining traction as they allow for the construction of complex molecular architectures in a single, atom-economical step. unimi.it

Synthetic ApproachKey AdvantagesRelevant Precursors/Catalysts
3d-Transition-Metal Catalysis Abundant, low cost, less toxic, mild reaction conditions. bohrium.comVanadium, Manganese, Iron, Cobalt, Nickel, Copper, Zinc complexes. bohrium.com
Catalyst-Free Microwave Synthesis Reduced reaction times, lower energy usage, avoidance of metal catalysts. researchgate.netmdpi.com5,6-Diaminoisoquinoline, Aldehydes.
Multi-Component Reactions High atom economy, single-step synthesis. unimi.itIsoquinoline (B145761) precursors, amines, carbonyl compounds.
Metal-Free Synthesis Avoidance of metal contamination in products. nih.govHypervalent iodine(III) catalysis. nih.gov

Development of Advanced Functional Materials with Tunable Properties

The unique photophysical and electronic properties inherent to the 1H-imidazo[4,5-f]isoquinoline scaffold make it a promising candidate for the design of advanced functional materials. The extended π-system and the presence of multiple nitrogen atoms allow for fine-tuning of its optical and electronic characteristics through chemical modification.

Derivatives of imidazo[4,5-f]isoquinoline are being explored for their potential in various applications:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence emission of related imidazopyridine structures suggests that the this compound core could be functionalized to create efficient light-emitting materials for OLEDs. mdpi.com By altering substituents, it is possible to modulate key parameters like absorption and emission wavelengths and quantum yields. mdpi.com

Chemosensors: The nitrogen atoms within the heterocyclic system can act as binding sites for metal ions, making these compounds suitable for the development of chemosensors. mdpi.com For instance, some imidazo[5,1-a]isoquinoline (B3349720) derivatives have been shown to act as selective Cu(II) sensors. mdpi.com

Bioimaging: The intrinsic fluorescence of these compounds makes them attractive as probes for cellular imaging. beilstein-journals.org For example, certain pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines have been successfully used for nuclear-specific fluorescence imaging in cells. beilstein-journals.org

Interactive Table: Applications of this compound Derivatives in Functional Materials

Application Area Tunable Property Method of Tuning
OLEDs Emission Wavelength, Quantum Yield Functionalization of the heterocyclic core. mdpi.com
Chemosensors Selectivity for Metal Ions Introduction of specific binding moieties. mdpi.com
Bioimaging Fluorescence Emission Spectrum Modification of the aromatic system. beilstein-journals.org

Deepening Mechanistic Understanding of Complex Biological Pathways

While specific therapeutic applications are broad, a key research direction is to unravel the precise molecular mechanisms by which this compound derivatives interact with biological targets. This fundamental understanding is crucial for the rational design of more potent and selective agents.

Kinase Inhibition: A significant number of imidazoquinoline derivatives have been identified as potent kinase inhibitors. nih.govacs.org For example, the compound NVP-BEZ235, which features a 1H-imidazo[4,5-c]quinoline core, has been studied for its inhibitory activity against PI3K. acs.org Research is focused on elucidating the specific binding interactions within the kinase domain to improve inhibitor design. acs.org

Adenosine (B11128) Receptor Modulation: Derivatives of 1H-imidazo[4,5-c]quinoline have been identified as potent antagonists and positive allosteric modulators of adenosine receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that hydrophobic substitutions at the 2- and 4-positions can significantly enhance affinity for the A1 receptor. nih.gov Further research aims to develop biased modulators that selectively activate certain signaling pathways. nih.gov

DNA Interaction: The planar nature of the imidazo[4,5-f]isoquinoline system allows for potential intercalation into DNA. researchgate.net Iridium(III) complexes incorporating 2-phenyl-1H-imidazo[4,5-f] bohrium.comresearchgate.netphenanthroline ligands have been investigated for their potential to induce DNA damage in cancer cells. researchgate.net

Interactive Table: Biological Mechanisms of this compound Derivatives

Biological Target Mechanism of Action Key Findings
Kinases (e.g., PI3K) Inhibition of kinase activity. Potent inhibition observed, with opportunities for SAR-guided optimization. acs.org
Adenosine Receptors Antagonism and positive allosteric modulation. Hydrophobic substitutions enhance affinity; potential for developing biased modulators. nih.govnih.gov
DNA Intercalation and damage. Iridium(III) complexes show potential for DNA-damaging anticancer activity. researchgate.net

Exploration of Novel Application Domains and Interdisciplinary Research Opportunities

The versatility of the this compound scaffold extends beyond its established roles, opening doors to new and exciting areas of interdisciplinary research.

Catalysis: The ability of the nitrogen atoms in the imidazo[4,5-f]isoquinoline ring system to coordinate with metal ions suggests their potential use as ligands in catalysis. mdpi.com This could lead to the development of novel catalysts for a variety of organic transformations.

Photocatalysis: Iridium(III) complexes based on imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated for their photocatalytic properties, including hydrogen generation. researchgate.net This points to the potential of related this compound complexes in sustainable energy applications.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding make this compound derivatives interesting building blocks for creating complex supramolecular assemblies with applications in molecular recognition and materials science.

The continued exploration of this fascinating heterocyclic system, driven by innovations in synthesis and a deeper understanding of its properties, promises to yield significant advancements across multiple scientific disciplines.

Q & A

Q. What are the primary synthetic routes for 1H-Imidazo[4,5-f]isoquinoline, and how do experimental conditions influence yield?

Methodological Answer:

  • Cyclization Reactions : A common approach involves cyclization of substituted precursors. For example, thiazolo[4,5-f]isoquinoline derivatives were synthesized via a multi-step protocol starting from isoquinoline intermediates, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) .
  • Post-G Functionalization : A post-Grappacher approach enables efficient annulation using aldehydes and ammonium acetate under microwave irradiation (150°C, 20 min), achieving yields >70% .
  • Key Factors : Solvent choice, catalyst (e.g., p-TsOH), and reaction time critically affect regioselectivity. Purification via flash chromatography (hexane/ethyl acetate gradients) is standard .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Reference
CyclizationDMF80–10060–75
Post-G FunctionalizationNH₄OAc, MW15070–85

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR assignments rely on HMQC and HMBC correlations to resolve overlapping signals. For example, the C7 proton in thiazolo derivatives appears at δ 8.2–8.5 ppm, confirmed by HMBC coupling to adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H]⁺ = 170.082 for C₁₀H₇N₃) with <2 ppm error .
  • X-ray Crystallography : Limited due to low crystalizability, but derivatives like benzo-fused analogs have been resolved (e.g., C–N bond length = 1.34 Å) .

Q. What physicochemical properties are critical for solubility and bioavailability?

Methodological Answer:

  • Topological Polar Surface Area (TPSA) : Calculated TPSA = 41.1 Ų (experimental PSA = 38.5 Ų), indicating moderate membrane permeability .
  • LogP : XLogP3 = 1.2 suggests moderate lipophilicity, suitable for CNS-targeted studies .
  • Hydrogen Bonding : Two H-bond donors and three acceptors influence solubility in polar aprotic solvents (e.g., DMSO) .

Q. What toxicity data exist for this compound derivatives?

Methodological Answer:

  • Mutagenicity : Ames tests show 2-amino-1-methyl derivatives induce mutations at 1 nmol/plate (TA98 strain), suggesting DNA intercalation risks .
  • Metabolic Toxicity : Cytochrome P450 inhibition (IC₅₀ = 5 µM) observed in hepatic microsomes .
  • Safety Protocols : Use fume hoods for synthesis; decomposition releases NOₓ vapors .

Advanced Research Questions

Q. How does substituent variation impact structure-activity relationships (SAR) in TNF-α suppression?

Methodological Answer:

  • Substituent Effects : 2-Substituted derivatives (e.g., -OMe, -Cl) enhance TNF-α suppression by 3-fold (IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound). Electron-withdrawing groups at C4 improve binding to TLR7/8 receptors .
  • In Silico Modeling : Docking studies (AutoDock Vina) show C2 substituents occupy hydrophobic pockets in the TLR8 binding site (ΔG = -9.2 kcal/mol) .

Q. Can this compound derivatives act as catalysts in oxygen reduction reactions (ORR)?

Methodological Answer:

  • Supramolecular Complexes : Fe-PIPhen complexes (with imidazo-phenanthroline ligands) show ORR activity (E₁/₂ = 0.78 V vs. RHE) in alkaline media. Conductivity is enhanced by loading onto Vulcan XC-72 carbon .
  • Metal Coordination : Fe²⁺ ions coordinate with N-donor sites, confirmed by EXAFS (Fe–N bond length = 1.97 Å) .

Q. How to resolve contradictions in reported toxicity data?

Methodological Answer:

  • Dose-Dependent Effects : Discrepancies arise from assay sensitivity (e.g., TA98 vs. TA100 strains). Meta-analysis of dose-response curves (Hill slopes) clarifies thresholds .
  • Metabolite Interference : LC-MS/MS quantifies reactive metabolites (e.g., N-oxides) that may confound in vitro results .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Metal Contamination : Residual Pd (from Suzuki couplings) must be <10 ppm. Purification via Chelex-100 resin reduces levels to 2 ppm .
  • Solvent Recovery : Ethyl acetate recycling (≥90%) via fractional distillation minimizes costs in multi-gram syntheses .

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